

# Diproqualone camsilate chemical structure and properties

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Compound of Interest

Compound Name: Diproqualone camsilate

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# Diproqualone Camsilate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Diproqualone, a quinazolinone derivative and an analogue of methaqualone, exhibits a multifaceted pharmacological profile encompassing sedative, anxiolytic, antihistaminic, and analgesic properties. This technical guide provides an in-depth overview of the chemical structure and properties of **diproqualone camsilate**, the salt form in which it is typically formulated. The document details its mechanism of action, including its role as a positive allosteric modulator of GABAA receptors, a histamine receptor antagonist, and a cyclooxygenase-1 (COX-1) inhibitor. Furthermore, this guide outlines generalized experimental protocols for the synthesis and analysis of diproqualone and its salt, providing a foundational resource for researchers in pharmacology and drug development.

## **Chemical Structure and Properties**

**Diproqualone camsilate** is an organic salt formed by the acid-base reaction between the basic quinazolinone, diproqualone, and the acidic camphorsulfonic acid.

#### Diproqualone



• IUPAC Name: 3-(2,3-dihydroxypropyl)-2-methylquinazolin-4(3H)-one

• Chemical Formula: C12H14N2O3

Molecular Weight: 234.25 g/mol

Chemical Structure:

### **Camphorsulfonic Acid**

Camphorsulfonic acid is a chiral organosulfur compound used as a resolving agent and in the formation of pharmaceutical salts. It exists as two enantiomers, (+)-camphorsulfonic acid and (-)-camphorsulfonic acid, as well as a racemic mixture.

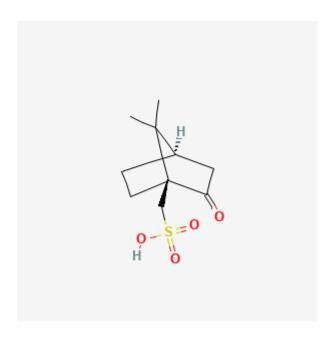
• IUPAC Name: (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid

Chemical Formula: C10H16O4S

Molecular Weight: 232.30 g/mol

• Chemical Structure (1S)-(+)-camphorsulfonic acid):





#### **Diproqualone Camsilate**

The camsilate salt of diproqualone is formed by the protonation of one of the nitrogen atoms in the quinazolinone ring by the sulfonic acid group of camphorsulfonic acid.

• CAS Number: 63768-21-8

Molecular Formula: C12H14N2O3·C10H16O4S

#### **Physicochemical Properties**

Specific experimental data for the physicochemical properties of **diproqualone camsilate** are not readily available in the public domain. The following table summarizes known properties of the individual components and provides estimated values for the salt where applicable.



Property	Diproqualone	Camphorsulfonic Acid	Diproqualone Camsilate (Estimated)
Melting Point	Data not available	193-195 °C (decomposes)	Likely a high-melting solid, characteristic of organic salts.
Solubility	Data not available	Soluble in water	Expected to have higher aqueous solubility than the free base due to its salt form.
рКа	Data not available (basic)	~1.2 (strong acid)	The pKa of the diproqualone moiety would be relevant for its ionization state at physiological pH.
LogP (calculated)	-0.4	0.9	The salt form will have a lower LogP than the free base, indicating increased hydrophilicity.

# Pharmacological Properties and Mechanism of Action

Diproqualone's therapeutic effects are attributed to its interaction with multiple biological targets.[1] Its primary mechanisms of action include modulation of the GABAA receptor, antagonism of histamine receptors, and inhibition of the COX-1 enzyme.

#### **GABAergic Activity**

Similar to its parent compound methaqualone, diproqualone acts as a positive allosteric modulator of GABAA receptors, with a preference for the  $\beta$  subtype.[1] This interaction enhances the effect of the inhibitory neurotransmitter GABA, leading to sedative and anxiolytic



effects. The proposed binding site for quinazolinone analogues on the GABAA receptor is at the transmembrane  $\beta(+)/\alpha(-)$  subunit interface.[2]

#### **Antihistaminic Activity**

Diproqualone is reported to be an antagonist at histamine receptors, which contributes to its anti-inflammatory and potential anti-allergic properties.[1] While the specific receptor subtype (H1, H2, etc.) and binding affinities are not well-documented for diproqualone itself, other quinazoline derivatives have shown significant H1-antihistaminic activity.[3][4]

## Anti-inflammatory and Analgesic Activity (COX-1 Inhibition)

The analgesic and anti-inflammatory effects of diproqualone are, in part, due to its inhibition of the cyclooxygenase-1 (COX-1) enzyme.[1] By inhibiting COX-1, diproqualone reduces the production of prostaglandins, which are key mediators of pain and inflammation. Several studies have investigated the COX-1 inhibitory activity of various quinazolinone derivatives, with some compounds exhibiting potent and selective inhibition.[5][6][7][8]

#### **Quantitative Pharmacological Data**

Specific quantitative pharmacological data (e.g., IC<sub>50</sub>, K<sub>i</sub>, EC<sub>50</sub>) for diproqualone are not widely published. The following table provides context from studies on related quinazolinone compounds.

Target/Assay	Compound Type	Reported IC50 Values (μM)	Reference
COX-1 Inhibition	Substituted Quinazolines	0.064 - 3.14	INVALID-LINK
COX-1 Inhibition	Quinazolin-5-one derivatives	3.12 - 6.54	INVALID-LINK
H1-Antihistaminic	Triazolo[1,5- a]quinazolines	Potency (IC50) determined	INVALID-LINK
GABAA Receptor Modulation	Methaqualone (analogue)	EC₅₀ values vary by subtype	INVALID-LINK



#### **Experimental Protocols**

Detailed experimental protocols for the synthesis and analysis of **diproqualone camsilate** are not explicitly available. The following sections provide generalized methodologies based on the synthesis and analysis of similar quinazolinone derivatives.

#### **Synthesis of Diproqualone**

A common route for the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones involves a two-step process starting from anthranilic acid.[9][10][11]

Step 1: Synthesis of 2-methyl-4H-3,1-benzoxazin-4-one

- Anthranilic acid is reacted with an excess of acetic anhydride.
- The mixture is heated under reflux for a specified period (e.g., 1-2 hours).
- Upon cooling, the intermediate, 2-methyl-4H-3,1-benzoxazin-4-one, crystallizes and can be collected by filtration.

Step 2: Synthesis of 3-(2,3-dihydroxypropyl)-2-methylquinazolin-4(3H)-one (Diproqualone)

- The 2-methyl-4H-3,1-benzoxazin-4-one intermediate is dissolved in a suitable solvent (e.g., ethanol, butanol, or a deep eutectic solvent).[3][9]
- An equimolar amount of 3-amino-1,2-propanediol is added to the solution.
- The reaction mixture is heated under reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- After cooling, the product, diproqualone, may precipitate and can be collected by filtration and purified by recrystallization.

#### **Preparation of Diproqualone Camsilate**

The formation of a camsilate salt is a standard procedure in pharmaceutical chemistry.[12][13] [14][15][16]



- Diproqualone free base is dissolved in a suitable organic solvent (e.g., ethanol, isopropanol, or acetone).
- An equimolar amount of camphorsulfonic acid, dissolved in the same or a miscible solvent, is added dropwise to the diproqualone solution with stirring.
- The salt, **diproqualone camsilate**, will typically precipitate out of the solution upon formation.
- The mixture may be cooled to enhance precipitation.
- The solid salt is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

## Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method would be suitable for the analysis of **diproqualone camsilate**.[17][18][19][20][21] The following is a general protocol that would require optimization and validation.

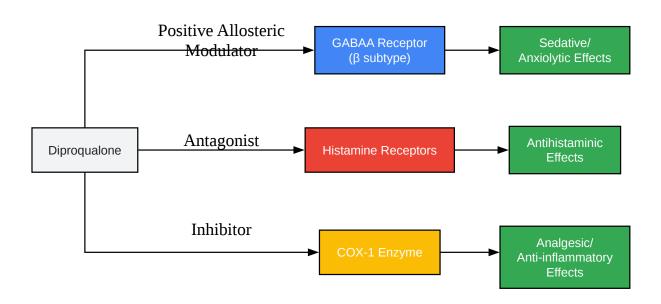
- Chromatographic System: A standard HPLC system with a UV detector.
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size).
- Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an
  organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode. A
  typical starting point could be a 50:50 (v/v) mixture.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: The UV absorbance should be monitored at the λmax of the quinazolinone chromophore, which is typically in the range of 230-270 nm.
- Sample Preparation: Diproqualone camsilate standard and samples are dissolved in the mobile phase or a compatible solvent.



• Quantification: A calibration curve is constructed by injecting known concentrations of the standard. The concentration of the sample is determined by comparing its peak area to the calibration curve.

## **Visualizations**

## Logical Relationship of Diproqualone's Pharmacological Actions

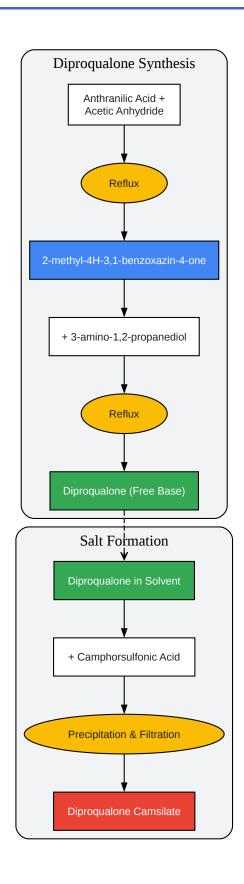


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Caption: Logical flow of Diproqualone's multi-target pharmacological actions.

#### **Experimental Workflow for Synthesis and Salt Formation**



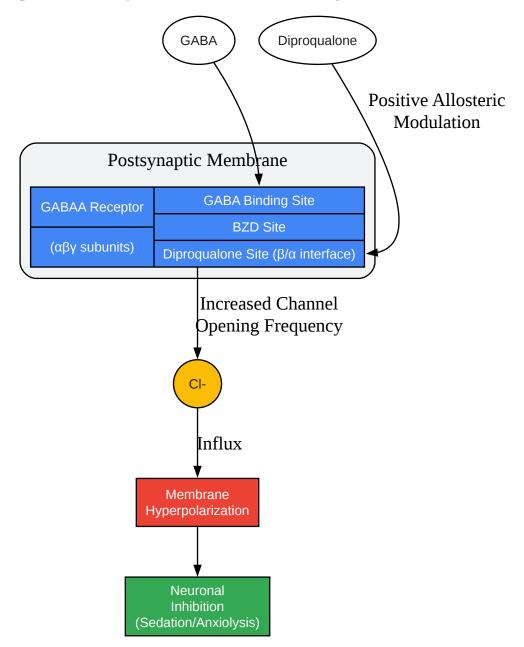


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Caption: General experimental workflow for the synthesis of Diproqualone and its camsilate salt.

#### **Signaling Pathway of GABAA Receptor Modulation**



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Caption: Signaling pathway of Diproqualone's modulation of the GABAA receptor.



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